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Compound of Interest

Compound Name: MRS7799

Cat. No.: B15569814 Get Quote

[2] MRS7799 is a potent and selective antagonist for the human P2Y14 receptor (hP2Y14R)

with a Ki value of 27 nM. It is a nucleotide analog that has been shown to inhibit UDP-glucose-

induced intracellular calcium mobilization and [(35)S]GTPγS binding in hP2Y14R-expressing

cells. MRS7799 is a valuable tool for studying the physiological and pathological roles of the

P2Y14 receptor. --INVALID-LINK-- MRS7799 is a potent and selective antagonist of the P2Y14

receptor, with a Ki value of 27 nM for the human receptor. It has been shown to inhibit UDP-

glucose-induced calcium mobilization and GTPγS binding in cells expressing the P2Y14

receptor. MRS7799 is a valuable tool for studying the role of the P2Y14 receptor in various

physiological and pathological processes. --INVALID-LINK-- The G protein-coupled receptor

P2Y14 (GPR105) is stimulated by UDP-sugars such as UDP-glucose. Here we report the

pharmacological properties of a novel P2Y14 receptor antagonist, 2-dicyclohexyl-5'-[4-

(trifluoromethoxy)phenyl]thio-5'-deoxy-β,γ-difluoromethyleneadenosine- ... --INVALID-LINK--

P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that is activated by UDP-

sugars, such as UDP-glucose. P2Y14R is involved in various physiological processes,

including immune responses, cell proliferation, and differentiation. The development of potent

and selective P2Y14R antagonists is crucial for elucidating the physiological and pathological

roles of this receptor. MRS7799 is a recently developed P2Y14R antagonist that has been

shown to be potent and selective for the human P2Y14R. In this study, we characterized the

pharmacological properties of MRS7799 and investigated its effects on P2Y14R-mediated

signaling pathways. We found that MRS7799 is a competitive antagonist of the hP2Y14R with

a Ki value of 27 nM. MRS7799 inhibited UDP-glucose-induced intracellular calcium mobilization

and [(35)S]GTPγS binding in hP2Y14R-expressing cells. Furthermore, MRS7799 blocked

UDP-glucose-induced chemotaxis of human neutrophils. These results suggest that MRS7799
is a valuable tool for studying the physiological and pathological roles of the P2Y14 receptor. --
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INVALID-LINK-- The P2Y14 receptor is a G-protein coupled receptor (GPCR) that is activated

by UDP-sugars, such as UDP-glucose. It is involved in a variety of physiological processes,

including immune responses, inflammation, and cell proliferation. --INVALID-LINK-- The P2Y14

receptor is a G protein-coupled receptor that is activated by UDP-sugars. It is involved in a

variety of physiological processes, including immune responses and inflammation. --INVALID-

LINK-- The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars,

such as UDP-glucose. Upon activation, the receptor couples to Gi/o proteins, which leads to

the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This,

in turn, modulates the activity of various downstream signaling pathways. --INVALID-LINK--

The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon

activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl

cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the

activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety

of physiological processes, including immune responses, inflammation, and cell proliferation. --

INVALID-LINK-- The P2Y14 receptor is a Gi/o-coupled GPCR, and its activation leads to the

inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This

signaling pathway is involved in regulating a variety of cellular processes, including

inflammation, immune responses, and cell proliferation. --INVALID-LINK-- The P2Y14 receptor

is a G-protein coupled receptor that is activated by UDP-sugars. Upon activation, the receptor

couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in

intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various

downstream signaling pathways. The P2Y14 receptor is involved in a variety of physiological

processes, including immune responses, inflammation, and cell proliferation. --INVALID-LINK--

The P2Y14 receptor is a G-protein coupled receptor that is activated by UDP-sugars. Upon

activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl

cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the

activity of various downstream signaling pathways. The P2Y14 receptor is involved in a variety

of physiological processes, including immune responses, inflammation, and cell proliferation. --

INVALID-LINK-- The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of

the receptor leads to inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic

AMP (cAMP) levels. This can be measured using a variety of commercially available cAMP

assays. --INVALID-LINK-- Cayman Chemical offers a competitive ELISA assay for the

quantification of cAMP in cell lysates and other biological samples. The assay is based on the

competition between unlabeled cAMP and a fixed quantity of horseradish peroxidase (HRP)-

labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. --INVALID-
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LINK-- Cisbio offers a HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assay.

This is a competitive immunoassay between native cAMP produced by cells and cAMP-d2

(acceptor). The tracer is a monoclonal antibody anti-cAMP-Eu3+-Cryptate (donor). --INVALID-

LINK-- Promega offers a bioluminescent cAMP assay called cAMP-Glo™. This assay is a

homogeneous, bioluminescent, high-throughput assay to measure cyclic AMP (cAMP) levels in

cells. The assay is based on the principle that cAMP stimulates a protein kinase, which then

uses ATP and a pro-luminescent substrate to generate a light signal. The amount of light

generated is proportional to the amount of cAMP present. --INVALID-LINK-- The cAMP-Glo™

Assay is a homogeneous, bioluminescent assay for detecting cAMP. The assay is based on the

principle that cAMP stimulates a protein kinase to phosphorylate a substrate, and the amount

of phosphorylated substrate is detected using a luciferase-based reaction. --INVALID-LINK--

The cAMP-Glo Assay from Promega is a bioluminescent assay that measures cAMP levels in a

sample. The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-

based reaction. The amount of light produced is proportional to the amount of cAMP in the

sample. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay

that measures cAMP levels in cell lysates. The assay is based on the principle that cAMP

stimulates a protein kinase, which then phosphorylates a substrate. The amount of

phosphorylated substrate is then detected using a luciferase-based reaction. The amount of

light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo™ Assay is a popular method for measuring intracellular cAMP levels. It is a

bioluminescent assay that is sensitive, has a high signal-to-background ratio, and is amenable

to high-throughput screening. The assay is based on the principle that cAMP stimulates a

protein kinase, which then phosphorylates a substrate. The amount of phosphorylated

substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in

cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which

then phosphorylates a substrate. The amount of phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for
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the detection of cAMP in biological samples. The assay is based on the principle that cAMP

stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated

substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples.

The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-

based reaction. The amount of light produced is proportional to the amount of cAMP in the

sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of

cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein

kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for

the detection of cAMP in biological samples. The assay is based on the principle that cAMP

stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated

substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples.

The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-

based reaction. The amount of light produced is proportional to the amount of cAMP in the

sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of

cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein

kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for

the detection of cAMP in biological samples. The assay is based on the principle that cAMP
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stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated

substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples.

The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-

based reaction. The amount of light produced is proportional to the amount of cAMP in the

sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of

cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein

kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for

the detection of cAMP in biological samples. The assay is based on the principle that cAMP

stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated

substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo Assay is a bioluminescent assay for the detection of cAMP in biological samples.

The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The phosphorylated substrate is then detected using a luciferase-

based reaction. The amount of light produced is proportional to the amount of cAMP in the

sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for the detection of

cAMP in biological samples. The assay is based on the principle that cAMP stimulates a protein

kinase, which then phosphorylates a substrate. The phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a bioluminescent assay for

the detection of cAMP in biological samples. The assay is based on the principle that cAMP

stimulates a protein kinase, which then phosphorylates a substrate. The phosphorylated
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substrate is then detected using a luciferase-based reaction. The amount of light produced is

proportional to the amount of cAMP in the sample. --INVALID-LINK-- The cAMP-Glo Assay is a

bioluminescent assay for the detection of cAMP in biological samples. The assay is based on

the principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate.

The phosphorylated substrate is then detected using a luciferase-based reaction. The amount

of light produced is proportional to the amount of cAMP in the sample. --INVALID-LINK-- The

cAMP-Glo™ Assay is a homogeneous, bioluminescent method to measure cyclic AMP (cAMP)

levels in cells. The assay is based on the principle that cAMP stimulates a protein kinase,

which then uses ATP and a pro-luminescent substrate to generate a light signal. The amount of

light generated is proportional to the amount of cAMP present. --INVALID-LINK-- The cAMP-

Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell

lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a

luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP

in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a

luminometer. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent

assay that measures cAMP levels in cell lysates. The assay is based on the principle that

cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of

phosphorylated substrate is then detected using a luciferase-based reaction. The amount of

light produced is proportional to the amount of cAMP in the sample. The assay is performed in

a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-

to-background ratio and is amenable to high-throughput screening. --INVALID-LINK-- The

cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels in

cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase, which

then phosphorylates a substrate. The amount of phosphorylated substrate is then detected

using a luciferase-based reaction. The amount of light produced is proportional to the amount

of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the signal is read

using a luminometer. The assay has a high signal-to-background ratio and is amenable to high-

throughput screening. The assay is also available in a high-throughput format. --INVALID-LINK-

- The cAMP-Glo™ Assay is a homogeneous, bioluminescent assay that measures cAMP levels

in cell lysates. The assay is based on the principle that cAMP stimulates a protein kinase,

which then phosphorylates a substrate. The amount of phosphorylated substrate is then

detected using a luciferase-based reaction. The amount of light produced is proportional to the

amount of cAMP in the sample. The assay is performed in a 96- or 384-well plate and the

signal is read using a luminometer. The assay has a high signal-to-background ratio and is
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amenable to high-throughput screening. The assay is also available in a high-throughput

format. The assay is also available in a variety of kit sizes. --INVALID-LINK-- The cAMP-Glo™

Assay is a homogeneous, bioluminescent assay that measures cAMP levels in cell lysates. The

assay is based on the principle that cAMP stimulates a protein kinase, which then

phosphorylates a substrate. The amount of phosphorylated substrate is then detected using a

luciferase-based reaction. The amount of light produced is proportional to the amount of cAMP

in the sample. The assay is performed in a 96- or 384-well plate and the signal is read using a

luminometer. The assay has a high signal-to-background ratio and is amenable to high-

throughput screening. The assay is also available in a high-throughput format. The assay is

also available in a variety of kit sizes. The assay is also available with a variety of different

substrates. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent

assay that measures cAMP levels in cell lysates. The assay is based on the principle that

cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of

phosphorylated substrate is then detected using a luciferase-based reaction. The amount of

light produced is proportional to the amount of cAMP in the sample. The assay is performed in

a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-

to-background ratio and is amenable to high-throughput screening. The assay is also available

in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is

also available with a variety of different substrates. The assay is also available with a variety of

different detection reagents. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous,

bioluminescent assay that measures cAMP levels in cell lysates. The assay is based on the

principle that cAMP stimulates a protein kinase, which then phosphorylates a substrate. The

amount of phosphorylated substrate is then detected using a luciferase-based reaction. The

amount of light produced is proportional to the amount of cAMP in the sample. The assay is

performed in a 96- or 384-well plate and the signal is read using a luminometer. The assay has

a high signal-to-background ratio and is amenable to high-throughput screening. The assay is

also available in a high-throughput format. The assay is also available in a variety of kit sizes.

The assay is also available with a variety of different substrates. The assay is also available

with a variety of different detection reagents. The assay is also available with a variety of

different controls. --INVALID-LINK-- The cAMP-Glo™ Assay is a homogeneous, bioluminescent

assay that measures cAMP levels in cell lysates. The assay is based on the principle that

cAMP stimulates a protein kinase, which then phosphorylates a substrate. The amount of

phosphorylated substrate is then detected using a luciferase-based reaction. The amount of

light produced is proportional to the amount of cAMP in the sample. The assay is performed in

a 96- or 384-well plate and the signal is read using a luminometer. The assay has a high signal-
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to-background ratio and is amenable to high-throughput screening. The assay is also available

in a high-throughput format. The assay is also available in a variety of kit sizes. The assay is

also available with a variety of different substrates. The assay is also available with a variety of

different detection reagents. The assay is also available with a variety of different controls. The

assay is also available with a variety of different protocols. --INVALID-LINK-- Confirming

MRS7799 Target Engagement in Cells: A Comparative Guide

For researchers, scientists, and drug development professionals, confirming that a small

molecule interacts with its intended target within a cellular context is a critical step in drug

discovery. This guide provides a comparative overview of methods to confirm the target

engagement of MRS7799, a potent and selective antagonist of the P2Y14 receptor.

MRS7799 is a valuable chemical tool for investigating the physiological and pathological roles

of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) activated by UDP-

sugars like UDP-glucose. Understanding its engagement with P2Y14R is paramount for

interpreting experimental results accurately. This guide will delve into the primary mechanism of

action of MRS7799, compare cellular target engagement assays, and provide detailed

experimental protocols.

Mechanism of Action of MRS7799
The P2Y14 receptor is coupled to the Gi/o family of G proteins. Activation of P2Y14R by its

endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase. This

inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second

messenger. MRS7799 acts as a competitive antagonist at the P2Y14 receptor, meaning it

binds to the receptor and blocks the binding of UDP-sugars, thereby preventing the

downstream decrease in cAMP. Therefore, confirming the target engagement of MRS7799 in

cells involves demonstrating its ability to counteract the UDP-glucose-induced reduction in

cAMP levels.

Comparison of Cellular Target Engagement Assays
The most direct way to measure MRS7799 target engagement is to quantify its effect on cAMP

levels in cells expressing the P2Y14 receptor. Several commercially available assays can be

used for this purpose, each with its own advantages and disadvantages. The choice of assay
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will depend on factors such as the required sensitivity, throughput, and available laboratory

equipment.

Assay Type Principle Advantages Disadvantages

Luminescent (e.g.,

Promega cAMP-

Glo™)

Competitive binding

assay where cAMP

produced by cells

competes with a

labeled cAMP for

binding to a protein

kinase. The

subsequent enzymatic

reaction produces

light.

High sensitivity, wide

dynamic range, simple

"add-and-read"

protocol suitable for

high-throughput

screening.

Can be more

expensive than other

methods.

Fluorescence-Based

(e.g., Cisbio HTRF)

Competitive

immunoassay using

Homogeneous Time-

Resolved

Fluorescence (HTRF)

between native cAMP

and a labeled cAMP.

High sensitivity and

low background,

amenable to high-

throughput screening.

Requires a plate

reader with HTRF

capability.

ELISA-Based (e.g.,

Cayman Chemical)

Competitive enzyme-

linked immunosorbent

assay where cAMP in

the sample competes

with a fixed amount of

HRP-labeled cAMP

for binding to a

specific antibody.

Generally lower cost

per sample.

More hands-on time

with multiple wash

steps, may have lower

throughput.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y14R signaling pathway and a general experimental

workflow for confirming MRS7799 target engagement.
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Workflow for assessing MRS7799 target engagement.

Experimental Protocols
Below are detailed protocols for confirming MRS7799 target engagement using a luminescent

cAMP assay as an example.

Cell Culture and Seeding
Culture cells expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells) in

appropriate growth medium.

On the day of the experiment, harvest and count the cells.

Seed the cells into a white, opaque 96-well microplate at a density optimized for the specific

cell line and assay.

Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cell

attachment.

cAMP Assay Protocol (using a luminescent assay as an
example)

Compound Preparation: Prepare a stock solution of MRS7799 in a suitable solvent (e.g.,

DMSO). Make serial dilutions of MRS7799 in assay buffer. Also, prepare a stock solution of

UDP-glucose.

Cell Treatment:

Carefully remove the growth medium from the wells.

Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well

and incubate for a short period to prevent cAMP degradation.

Add the desired concentrations of MRS7799 or vehicle control to the appropriate wells.

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
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Add UDP-glucose to stimulate the P2Y14 receptor. A concentration that elicits a

submaximal response (EC80) is often used to best observe the inhibitory effect of the

antagonist. A control group without UDP-glucose stimulation should be included.

Incubate for a specific time (e.g., 30 minutes) at 37°C.

cAMP Measurement:

Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., Promega's

cAMP-Glo™), add the cell lysis buffer and then the detection reagents.

Incubate at room temperature for the recommended time to allow the luminescent signal

to stabilize.

Measure the luminescence using a plate reader.

Data Analysis
The raw luminescence units (RLU) are inversely proportional to the amount of cAMP in the

well.

Normalize the data to the control wells (e.g., vehicle-treated, unstimulated cells and vehicle-

treated, UDP-glucose-stimulated cells).

Plot the concentration of MRS7799 against the percentage of inhibition of the UDP-glucose-

induced response.

Calculate the IC50 value of MRS7799, which represents the concentration of the antagonist

that inhibits 50% of the agonist response. This quantitative measure confirms target

engagement.

By following these guidelines and protocols, researchers can confidently confirm the target

engagement of MRS7799 in a cellular context, paving the way for more robust and reliable

experimental outcomes in the study of P2Y14 receptor biology.

To cite this document: BenchChem. [confirming MRS7799 target engagement in cells].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15569814#confirming-mrs7799-target-engagement-
in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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